Diallyl maleate

Crosslinking efficiency PVC modification Suspension polymerization

Diallyl maleate (CAS 999-21-3) is a difunctional allyl ester derived from maleic acid, bearing two terminal allyl groups and an internal cis-configured maleate double bond. This structural architecture imparts a distinctive polymerization behavior: it undergoes cyclopolymerization via alternating intramolecular–intermolecular propagation, yielding soluble, non-crosslinked polymers at moderate conversions while enabling network formation at higher conversions or in copolymerizations.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 999-21-3
Cat. No. B213036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl maleate
CAS999-21-3
SynonymsMaleic acid diallyl ester
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C=CC(=O)OCC=C
InChIInChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2
InChIKeyZPOLOEWJWXZUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Maleate (CAS 999-21-3) Procurement: Crosslinking Monomer Differentiation Guide


Diallyl maleate (CAS 999-21-3) is a difunctional allyl ester derived from maleic acid, bearing two terminal allyl groups and an internal cis-configured maleate double bond. This structural architecture imparts a distinctive polymerization behavior: it undergoes cyclopolymerization via alternating intramolecular–intermolecular propagation, yielding soluble, non-crosslinked polymers at moderate conversions while enabling network formation at higher conversions or in copolymerizations [1]. Unlike typical divinyl crosslinkers that gel prematurely, diallyl maleate provides a tunable crosslinking profile—a feature that directly impacts process control and final network architecture in thermoset and elastomer formulations [2].

Why Diallyl Maleate Cannot Be Directly Substituted by Other Diallyl Esters


The diallyl ester family exhibits pronounced divergence in crosslinking efficiency, reaction exothermicity, and resulting network topology despite apparent structural homology. In vinyl chloride suspension copolymerization, the crosslinking efficiency of diallyl maleate (DAM) is measurably higher than that of diallyl phthalate (DAP) and ethyl glycol dimethyl acrylate (EGDMA) [1]. Meanwhile, programmed-heating DSC studies reveal that diallyl fumarate (trans isomer) releases 126.4 kJ/mol during bulk polymerization—approximately 52% more heat than diallyl maleate's 82.9 kJ/mol—making the fumarate substantially more reactive but also more prone to uncontrolled exotherms during processing [2]. These quantitative differences in kinetics, network formation, and thermal management mean that substituting one diallyl ester for another without reformulation can lead to gel fraction deviation, altered cure profiles, and compromised final material properties.

Diallyl Maleate Quantitative Differentiation: Comparative Performance Data


Crosslinking Efficiency in PVC Suspension Copolymerization: DAM vs. DAP and EGDMA

In vinyl chloride suspension copolymerization, diallyl maleate (DAM) demonstrates superior crosslinking efficiency relative to diallyl phthalate (DAP) and ethyl glycol dimethyl acrylate (EGDMA) [1]. The crosslinking behavior of various divinyls was systematically investigated, with gel fraction and crosslinking density serving as primary metrics. DAM outperformed both comparators, while EGDMA exhibited the lowest efficiency due to its high homopolymerization tendency [1].

Crosslinking efficiency PVC modification Suspension polymerization

Heat of Bulk Polymerization by DSC: DAM vs. Diallyl Fumarate and Diallyl Succinate

Programmed-heating DSC analysis reveals that diallyl maleate (DAM) exhibits a heat of polymerization of −82.9 kJ/mol, which is approximately 34% lower in magnitude than diallyl fumarate (−126.4 kJ/mol) and 9% lower than diallyl succinate (−90.8 kJ/mol) [1]. The lower exothermicity of DAM relative to its trans isomer (fumarate) and the saturated analog (succinate) confers greater thermal control during bulk polymerization, reducing the risk of runaway exotherms in large-scale or thick-section cures [1].

Bulk polymerization Differential scanning calorimetry Reaction exothermicity

Hydrosilylation Selectivity: Diallyl Maleate Preferred over Fumarate Isomer

In the platinum-catalyzed hydrosilylation of diallyl maleate with trichlorosilane, the maleate isomer (DAM) yields the bis-trichlorosilyl intermediate in >98% yield after purification [1]. Critically, substituting diallyl fumarate (trans isomer) in the same synthetic step offers no significant advantage; the maleate isomer is equally effective or superior for this transformation [1]. This finding is commercially significant for the production of bis-silane coupling agents used in adhesion promotion and surface modification.

Hydrosilylation Platinum catalysis Silane coupling

Gamma-Radiation Crosslinking for Non-Aqueous Hydrogels: High Gel Content Achievement

Diallyl maleate (DAM) copolymerized with N,N-dimethyl acrylamide (DMAA) in DMSO solvent forms robust non-aqueous gels upon gamma irradiation. All radiation doses tested (2–30 kGy) yielded over 95% gel content, with an optimum of 97% at 10 kGy [1]. The resulting DMAA-DAM gel exhibits a glass transition temperature (Tg) of 86.55°C and thermal degradation onset at 320°C, with equilibrium swelling reaching 1800% for the 5 kGy dose [1].

Hydrogel Gamma radiation Drug delivery

Diallyl Maleate Application Scenarios: Evidence-Backed Use Cases


PVC Modification and Crosslinking for Enhanced Thermal Stability

In suspension copolymerization of vinyl chloride, diallyl maleate (DAM) serves as a high-efficiency crosslinker to produce chemically crosslinked PVC with improved heat deformation resistance. Evidence shows DAM outperforms diallyl phthalate (DAP) and ethyl glycol dimethyl acrylate (EGDMA) in crosslinking efficiency, enabling higher gel fractions at equivalent comonomer loadings [4]. This makes DAM particularly valuable for rigid PVC applications requiring elevated service temperatures, such as pipe fittings, window profiles, and electrical conduits.

Controlled-Exotherm Bulk Polymerization for Thick-Section Thermosets

The moderate heat of polymerization (−82.9 kJ/mol) of diallyl maleate, compared to the highly exothermic diallyl fumarate (−126.4 kJ/mol), makes DAM the preferred monomer for bulk casting applications where thermal runaway must be avoided [4]. This property is critical for producing thick-section castings, potting compounds, and large molded parts where internal heat accumulation can cause cracking, void formation, or premature degradation. Formulators can achieve higher crosslink densities without sacrificing process safety.

Synthesis of Bis-Silane Coupling Agents via Hydrosilylation

Diallyl maleate is the monomer of choice for synthesizing bis-(3-trimethoxysilylpropyl)maleate and related organosilane coupling agents via platinum-catalyzed hydrosilylation. The process achieves >98% yield of the bis-trichlorosilyl intermediate [4]. Substituting the fumarate isomer offers no yield advantage [4], making DAM the cost-effective feedstock for producing adhesion promoters used in glass-fiber composites, mineral-filled polymers, and surface-modified nanoparticles.

Non-Aqueous Drug Delivery Hydrogels via Gamma Irradiation

For pharmaceutical applications requiring non-aqueous gel matrices—particularly for drugs that degrade in water or require site-specific intestinal release—diallyl maleate copolymerized with N,N-dimethyl acrylamide yields radiation-crosslinked gels with >95% gel content and exceptional swelling capacity (up to 1800%) [4]. The gels exhibit a glass transition at 86.55°C and thermal stability to 320°C, making them suitable for sterilization and storage under varied conditions [4].

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